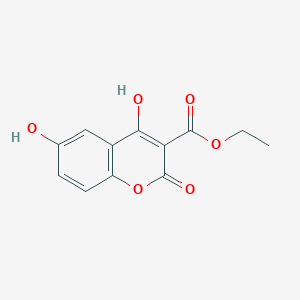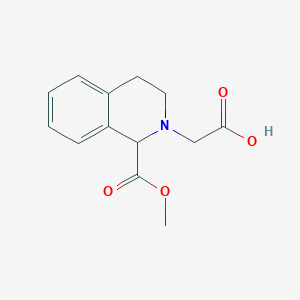![molecular formula C17H19NO B11864245 3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl- CAS No. 609355-64-8](/img/structure/B11864245.png)
3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol is an organic compound that belongs to the class of naphthalene derivatives. This compound is known for its unique structural features, which include a dimethylamino group attached to a naphthalene ring and a butynol moiety. These structural characteristics make it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol typically involves multiple steps. One common method starts with the preparation of 5-(dimethylamino)naphthalene-1-carbaldehyde, which is then subjected to a series of reactions including alkynylation and reduction to yield the final product . The reaction conditions often involve the use of catalysts such as palladium and bases like sodium hydroxide to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include naphthoquinones, reduced naphthalene derivatives, and various substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group plays a crucial role in its binding to target molecules, leading to various biochemical effects. These interactions can influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol include:
- 1-(6-(Dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN)
- 7-(Dimethylamino)-2,3-dihydrophenanthren-4(1H)-one
Uniqueness
What sets 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol apart from these similar compounds is its unique butynol moiety, which imparts distinct chemical and physical properties. This structural feature enhances its versatility and effectiveness in various applications, particularly in fluorescence-based studies and electronic devices .
Eigenschaften
CAS-Nummer |
609355-64-8 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4-[5-(dimethylamino)naphthalen-1-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C17H19NO/c1-17(2,19)12-11-13-7-5-9-15-14(13)8-6-10-16(15)18(3)4/h5-10,19H,1-4H3 |
InChI-Schlüssel |
DEDLSRKALDXFQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=C2C=CC=C(C2=CC=C1)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















